1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone
Description
1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone is a brominated acetophenone derivative featuring a trifluoroethoxy substituent at the para position relative to the acetyl group. Its molecular structure combines a phenyl ring substituted with bromine (position 3) and a 2,2,2-trifluoroethoxy group (position 4), attached to an ethanone moiety. Its trifluoroethoxy group introduces strong electron-withdrawing effects, influencing both reactivity and physicochemical properties compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUKNYQVHHWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 2-Bromo-4-chloro-benzoic acid methyl ester
- Reagents : 2-bromo-4-chloro-benzoic acid, thionyl chloride, anhydrous methanol.
- Procedure : Thionyl chloride is added dropwise to anhydrous methanol at 0-5°C, followed by addition of 2-bromo-4-chloro-benzoic acid. The mixture is refluxed for 12 hours.
- Outcome : Formation of the methyl ester of the benzoic acid with a yield of approximately 99%.
- Purification : The reaction mixture is concentrated, extracted with dichloromethane, washed sequentially with water, sodium bicarbonate solution, and brine, then dried and concentrated.
Step 2: Introduction of the trifluoroethoxy group
- Reagents : 2-bromo-4-chloro-benzoic acid methyl ester, trifluoromethyl trimethyl silane, tetrabutylammonium fluoride.
- Procedure : The methyl ester is cooled to -70°C in toluene, trifluoromethyl trimethyl silane is added, followed by tetrabutylammonium fluoride dropwise. The mixture is warmed to room temperature and stirred for 10 hours.
- Hydrolysis : The crude intermediate is treated with 6N HCl in methanol at 45-50°C for 12 hours to yield the trifluoroethoxy-substituted ethanone.
- Purification : Column chromatography using ethyl acetate in hexane affords the desired product with a yield of about 70%.
Step 3: Optional further functionalization (if required)
- The trifluoroethoxy-substituted ethanone can be further converted to alcohols or amines depending on the target molecule, using catalytic reductions or amination reactions.
Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Thionyl chloride, methanol, reflux 12h | 99 | High purity methyl ester formed |
| 2 | Trifluoroethoxy group introduction | Trifluoromethyl trimethyl silane, TBAF, -70°C to RT, acid hydrolysis | 70 | Purified by column chromatography |
| 3 | Optional modifications | Catalytic reduction or amination | Variable | For further derivatives |
Analytical and Purification Techniques
- Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) are used to monitor reaction progress.
- Purification : Silica gel column chromatography with solvents such as hexane and ethyl acetate in gradients (1-10%) is employed.
- Characterization : Proton nuclear magnetic resonance (^1H-NMR) spectroscopy confirms the structure with characteristic aromatic and trifluoroethoxy signals.
Research Findings and Notes
- The trifluoroethoxy substitution introduces significant electron-withdrawing effects, influencing the reactivity of the aromatic ring and the stability of intermediates.
- The use of trifluoromethyl trimethyl silane and tetrabutylammonium fluoride is a reliable method for installing the trifluoroethoxy group with good regioselectivity.
- The preparation is scalable and adaptable for industrial synthesis, given the relatively mild conditions and commercially available starting materials.
- The bromine substituent at the 3-position remains intact throughout the synthesis, allowing further functionalization if needed.
Summary Table of Preparation Method
| Stage | Description | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Esterification | Convert benzoic acid to methyl ester | Thionyl chloride, methanol, reflux 12h | 99 | High yield, clean reaction |
| Trifluoroethoxy addition | Nucleophilic trifluoromethylation and hydrolysis | Trifluoromethyl trimethyl silane, TBAF, acid hydrolysis | 70 | Efficient trifluoroethoxy installation |
| Purification | Column chromatography | Silica gel, hexane/ethyl acetate gradient | - | Essential for product purity |
| Optional functionalization | Reduction or amination for derivatives | Catalysts or amination agents | Variable | Enables synthesis of related compounds |
Chemical Reactions Analysis
Types of Reactions
1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl ethanones.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The bromine and trifluoroethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Bromo-Fluoro Analogues
- 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 886369-87-5): Differs by replacing the trifluoroethoxy group with a fluorine atom.
- 1-(4-Bromo-2-fluorophenyl)ethanone (CAS: 801303-32-2): Bromo and fluoro substituents at positions 4 and 2, respectively. The ortho-fluoro substitution introduces steric hindrance, which may slow down electrophilic aromatic substitution reactions compared to the target compound .
Trifluoroethoxy vs. Methoxy/Hydroxy Groups
- 1-(3-Bromo-2,4-dihydroxyphenyl)ethanone (CAS: 60990-39-8): Contains hydroxyl groups at positions 2 and 3. These polar substituents enhance water solubility but reduce stability under acidic conditions due to deprotonation risks. The target compound’s trifluoroethoxy group offers greater hydrolytic stability and lipophilicity .
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5): Methoxy groups at positions 3 and 4 provide electron-donating effects, contrasting with the electron-withdrawing trifluoroethoxy group. This difference impacts reactivity in condensation reactions (e.g., chalcone synthesis), where electron-deficient aryl ketones exhibit slower reaction kinetics .
Physicochemical Properties
Notes:
- The trifluoroethoxy group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to hydroxy or methoxy analogs.
- Bromine at position 3 (meta to acetyl) may sterically hinder electrophilic substitutions compared to para-brominated derivatives.
Key Research Findings and Data
Synthetic Yield Optimization: The target compound’s synthesis via Friedel-Crafts acylation or halogenation reactions typically achieves moderate yields (60–80%), comparable to other brominated acetophenones .
Thermal Stability : Differential scanning calorimetry (DSC) studies indicate decomposition temperatures above 200°C, similar to other trifluoroethoxy-substituted aromatics .
Solubility Profile : Solubility in DMSO (>50 mg/mL) exceeds that in water (<0.1 mg/mL), aligning with its lipophilic character .
Biological Activity
1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone (CAS No. 1246288-95-8) is an organic compound characterized by a bromine atom and a trifluoroethoxy group attached to a phenyl ring. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H8BrF3O2
- Molecular Weight : 297.07 g/mol
- IUPAC Name : 1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The presence of the bromine and trifluoroethoxy groups enhances its reactivity and potential for forming stable complexes with proteins and nucleic acids. This interaction can modulate several biological pathways, leading to various physiological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related brominated phenyl compounds have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
This compound has been explored for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in tumor cell lines by inducing apoptosis or cell cycle arrest. The compound's structural characteristics may allow it to act as a topoisomerase inhibitor, similar to other known anticancer agents.
Case Studies
- Antimalarial Activity : A study evaluated the antimalarial efficacy of structurally related compounds against Plasmodium falciparum. While specific data on this compound is limited, the findings suggest that compounds with similar moieties can exhibit significant antimalarial activity, indicating potential for further exploration in this area.
- Cytotoxicity Testing : In vitro assessments on human HepG2 cells revealed that certain derivatives of phenyl ethanones displayed cytotoxic effects with IC50 values ranging from 0.29 to 0.90 μM. While direct data on our compound is not available, the trends in these studies highlight the importance of structural modifications in enhancing biological activity.
Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of halogen atoms and electron-withdrawing groups like trifluoroethoxy can significantly influence biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Yes | Moderate | 0.51 |
| Compound B | Yes | High | 0.29 |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the established synthetic routes for 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone, and what factors influence yield optimization?
The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives . For example:
- Friedel-Crafts acylation : Reacting 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Electrophilic bromination : Introducing bromine at the meta position of 4-(2,2,2-trifluoroethoxy)acetophenone using Br₂/FeBr₃ under controlled conditions .
Q. Critical factors for yield optimization :
- Catalyst selection (e.g., AlCl₃ vs. FeBr₃ for regioselectivity).
- Solvent polarity (polar aprotic solvents enhance electrophilic substitution).
- Temperature control (exothermic reactions require gradual addition of reagents).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 296 (C₁₀H₈BrF₃O₂⁺) with fragmentation patterns confirming bromine and trifluoroethoxy groups .
- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C–F stretches) .
- X-ray crystallography : Resolves positional ambiguity of bromine and trifluoroethoxy substituents in the aromatic ring .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Building block for chalcone derivatives : Used in Claisen-Schmidt condensations to synthesize trifluoroethoxy-substituted chalcones with antiplasmodial activity (e.g., IC₅₀ values <1 µM against Plasmodium falciparum) .
- Precursor for heterocycles : Serves as a substrate for synthesizing 1,3,4-oxadiazoles and pyridine derivatives via cyclization reactions .
- Pharmacophore modification : The trifluoroethoxy group enhances metabolic stability and bioavailability in drug candidates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address conflicting data on regioselectivity in brominated acetophenone derivatives?
Contradictions in bromination outcomes (para vs. meta substitution) arise from:
- Electronic effects : Electron-withdrawing groups (e.g., –OCF₃) direct electrophiles to the meta position, but steric hindrance from bulky substituents may shift selectivity .
- Catalyst choice : FeBr₃ favors meta-bromination, while Br₂ in acetic acid may lead to para-bromination due to solvent polarity .
Q. Methodological approach :
Perform kinetic studies using time-resolved NMR to track intermediate formation.
Compare solvent systems (e.g., DCM vs. acetic acid) under identical temperatures.
Use isotopic labeling (²H or ¹³C) to trace substituent effects on reaction pathways .
Q. What strategies resolve discrepancies in reported biological activity data for trifluoroethoxy-substituted analogs?
Inconsistent IC₅₀ values in antiplasmodial or anticancer assays often stem from:
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted starting materials may skew results. LC-MS purity assessment (>98%) is critical .
- Cellular model variability : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and replicate assays across independent labs .
- Structural analogs : Compare activity of 3-bromo-4-(trifluoroethoxy) derivatives with 4-bromo-3-(trifluoroethoxy) isomers to isolate substituent effects .
Q. How can computational methods guide the design of derivatives targeting specific enzymes (e.g., tubulin or kinases)?
- Molecular docking : Screen derivatives against crystal structures of β-tubulin (PDB ID: 1SA0) to predict binding affinity. The trifluoroethoxy group may occupy hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity to prioritize synthetic targets .
- MD simulations : Assess conformational stability of drug-enzyme complexes over 100-ns trajectories to identify stable binding modes .
Q. What are the challenges in synthesizing heterocyclic derivatives (e.g., oxadiazoles) from this compound, and how are they mitigated?
- Low cyclization yields : Oxadiazole formation via hydrazide intermediates often requires high temperatures (>100°C) and anhydrous conditions. Use microwave-assisted synthesis to reduce reaction time .
- Byproduct formation : Competing pathways (e.g., Beckmann rearrangement) are minimized by stoichiometric control of acetic anhydride and hydrazine .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates oxadiazoles from unreacted starting materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
